molecular formula C15H13FO3 B5865872 methyl 4-[(4-fluorophenoxy)methyl]benzoate

methyl 4-[(4-fluorophenoxy)methyl]benzoate

Cat. No. B5865872
M. Wt: 260.26 g/mol
InChI Key: MNOIYQRCWAJILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-fluorophenoxy)methyl]benzoate, also known as FMOC, is a chemical compound that has gained significant attention in the field of scientific research. It is primarily used as a protecting group for amino acids during peptide synthesis. The compound is also used in the synthesis of various biologically active compounds, such as neuropeptides, cytokines, and antibiotics.

Scientific Research Applications

Chemical Sensing and Detection

Methyl 4-[(4-fluorophenoxy)methyl]benzoate, due to its structural characteristics, may be involved in the development of fluorescent chemosensors. Similar compounds have been utilized in creating sensors for detecting a variety of analytes, such as metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors highlight the potential of this compound derivatives in chemical sensing applications (Roy, 2021).

Precursor for Bioactive Compounds

Compounds structurally similar to this compound have been acknowledged as bioactive precursors in the synthesis of various pharmacologically active compounds. These structures serve as critical scaffolds and excellent precursors for discovering new bioactive molecules due to their versatile pharmacological activities, such as antifungal, antihypertensive, anticancer, and antiulcer properties. The synthetic versatility of such compounds underscores their significance in organic synthesis and potential pharmaceutical applications (Farooq & Ngaini, 2019).

Environmental Fate and Behavior Studies

Some structurally related compounds to this compound, like parabens, have been extensively studied for their environmental fate, behavior, and potential as endocrine disruptors. Despite being widely used, controversies remain regarding the health effects of such compounds. Their ubiquitous presence in the environment, including in water systems and sediments, highlights the need for comprehensive studies on the environmental impact and behavior of similar compounds (Haman et al., 2015).

Drug Synthesis and Development

The structural attributes of this compound suggest its potential use as an intermediate in the synthesis of therapeutic agents. Similar compounds have been utilized as key intermediates in the production of drugs like flurbiprofen, showcasing the practicality of such compounds in pharmaceutical manufacturing and the development of efficient synthesis methods (Qiu et al., 2009).

properties

IUPAC Name

methyl 4-[(4-fluorophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOIYQRCWAJILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(4-fluorophenoxy)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[(4-fluorophenoxy)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-[(4-fluorophenoxy)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[(4-fluorophenoxy)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[(4-fluorophenoxy)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-[(4-fluorophenoxy)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.